
ethyl (2S)-2-amino-3,3-dimethylbutanoate
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Overview
Description
Ethyl (2S)-2-amino-3,3-dimethylbutanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a carboxylate ester group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2S)-2-amino-3,3-dimethylbutanoate typically involves the esterification of (2S)-2-amino-3,3-dimethylbutanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (2S)-2-amino-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3,3-dimethylbutanoate involves its interaction with biological molecules such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can influence various biochemical pathways, including those involved in amino acid metabolism and transport.
Comparison with Similar Compounds
Ethyl (2S)-2-amino-3-methylbutanoate: Similar structure but with a different alkyl chain branching.
Ethyl (2S)-2-amino-4-methylpentanoate: Another amino acid ester with a longer alkyl chain.
Ethyl (2S)-2-amino-3,3-dimethylpentanoate: Similar structure with an additional methyl group.
Uniqueness: Ethyl (2S)-2-amino-3,3-dimethylbutanoate is unique due to its specific branching pattern, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals.
Biological Activity
Ethyl (2S)-2-amino-3,3-dimethylbutanoate, also known as ethyl 2-amino-2,3-dimethylbutanoate, is an amino acid derivative that exhibits significant biological activity. This compound is characterized by its chiral center and unique structural features, which contribute to its reactivity and interactions within biological systems. The following sections delve into its biological mechanisms, applications in research, and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : C7H15N O2
- Molecular Weight : 159.23 g/mol
- Chirality : The presence of a chiral center allows for stereoisomerism, influencing its biological interactions.
The compound's structure includes an amino group and an ester functional group, making it a derivative of amino acids. The two methyl groups on the butanoate backbone enhance its steric properties and reactivity .
This compound interacts with various biological molecules such as enzymes and receptors. Its mechanism of action involves:
- Enzyme Interactions : The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their catalytic activity .
- Metabolic Pathways : It participates in transamination and decarboxylation reactions, essential for amino acid metabolism .
- Receptor Binding : The compound may engage with specific receptors, affecting signaling pathways within cells .
Biological Applications
This compound has diverse applications in scientific research:
- Organic Synthesis : It serves as a building block in the synthesis of complex organic molecules .
- Biochemical Studies : The compound is used in studies involving amino acid metabolism and enzyme kinetics .
- Pharmaceutical Development : Its unique properties make it valuable for developing new therapeutic agents targeting metabolic disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Kinetics :
- Cell Culture Studies :
-
Pharmacokinetic Studies :
- Research into the pharmacokinetics of this compound revealed its potential for rapid absorption and metabolism in vivo. Studies indicated that it could serve as a prodrug for delivering active metabolites more effectively to target tissues .
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound Name | Structural Differences | Unique Features |
---|---|---|
Ethyl (S)-2-amino-3-methylbutanoate | Lacks one methyl group | Different steric and electronic properties |
Ethyl (S)-2-amino-4-methylpentanoate | Longer carbon chain | May exhibit different pharmacokinetics |
Ethyl (S)-2-amino-2,3-dimethylpentanoate | Additional methyl group | Alters physical and chemical properties |
These comparisons highlight how variations in structure can lead to significant differences in biological activity and applications .
Properties
IUPAC Name |
ethyl (2S)-2-amino-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYMZVGPERHWSO-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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